molecular formula C17H25NO4 B3846504 N-cyclohexyl-3,4,5-trimethoxy-N-methylbenzamide CAS No. 74889-46-6

N-cyclohexyl-3,4,5-trimethoxy-N-methylbenzamide

Cat. No. B3846504
CAS RN: 74889-46-6
M. Wt: 307.4 g/mol
InChI Key: PIFYPPQVVCIAGU-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4,5-trimethoxy-N-methylbenzamide is a chemical compound with the linear formula C16H23NO4 . It has a molecular weight of 293.366 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The 3,5-methoxy groups in N-cyclohexyl-3,4,5-trimethoxy-N-methylbenzamide are almost coplanar with the aromatic ring, whereas the 4-methoxy group is bent out of this plane . The three CH3-O-C-C torsion angles are -1.51 (18), 0.73 (19) and 75.33 (15)° . The cyclohexane ring adopts a chair conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-3,4,5-trimethoxy-N-methylbenzamide are not explicitly mentioned in the available resources. The compound has a molecular weight of 293.366 .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-cyclohexyl-3,4,5-trimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-18(13-8-6-5-7-9-13)17(19)12-10-14(20-2)16(22-4)15(11-12)21-3/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFYPPQVVCIAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306068
Record name MLS003106795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74889-46-6
Record name MLS003106795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003106795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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